molecular formula C20H17NO2 B8665515 3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester CAS No. 113516-80-6

3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester

Cat. No.: B8665515
CAS No.: 113516-80-6
M. Wt: 303.4 g/mol
InChI Key: AIURBHMEIISBIU-UHFFFAOYSA-N
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Description

3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, in particular, is notable for its unique structure, which combines the indole moiety with a naphthalene ring system, making it a subject of interest in synthetic organic chemistry and pharmaceutical research .

Chemical Reactions Analysis

3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combined indole and naphthalene structure, which provides distinct chemical and biological properties compared to simpler indole derivatives .

Properties

CAS No.

113516-80-6

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

ethyl 3-methylnaphtho[2,3-e]indole-2-carboxylate

InChI

InChI=1S/C20H17NO2/c1-3-23-20(22)19-12-17-16-11-14-7-5-4-6-13(14)10-15(16)8-9-18(17)21(19)2/h4-12H,3H2,1-2H3

InChI Key

AIURBHMEIISBIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)C=CC3=CC4=CC=CC=C4C=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the procedure described in Example 34A except that dimethyl sulfate was used as the alkylating agent, ethyl 3H-naphth[2,3-e]indole-2-carboxylate (H.G. Pars Pharmaceutical Laboratories, Inc.) gave a 97% yield of ethyl 3-methyl-3H-naphth[2,3-e]indole-2-carboxylate, mp 141°-144°, (EtOAc/hexane), (C,H,N).
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ethyl 3H-naphth[2,3-e]indole-2-carboxylate
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